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Compound of Interest

Compound Name: 1,1,3,3-Tetramethylcyclopentane

Cat. No.: B13799976

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3,3-
tetramethylcyclopentane, a saturated monocyclic hydrocarbon. The document presents
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with the methodologies for their acquisition. This information is crucial for the structural
elucidation, identification, and quality control of this compound in research and industrial
settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For 1,1,3,3-tetramethylcyclopentane, both *H and 13C
NMR spectra are essential for confirming its unique symmetric structure.

'H NMR Spectroscopy

The proton NMR spectrum of 1,1,3,3-tetramethylcyclopentane is characterized by its
simplicity, which is a direct consequence of the molecule's high degree of symmetry. The
spectrum is expected to show three distinct signals, all of which are singlets due to the
absence of adjacent protons for spin-spin coupling.[1][2]

Table 1: Predicted *H NMR Spectroscopic Data for 1,1,3,3-Tetramethylcyclopentane
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. Chemical Shift e . .
Signal Multiplicity Integration Assignment
(3, ppm)

A ~1.05 Singlet 12H 4 x -CHs

_ 2 x -CH2- (C2,
B ~1.35 Singlet 4H

C5)

C ~1.55 Singlet 2H 1 x -CHz- (C4)

Note: The chemical shifts presented are predicted values and may vary slightly in experimental

conditions.

13C NMR Spectroscopy

The 3C NMR spectrum further corroborates the structure of 1,1,3,3-tetramethylcyclopentane.
Due to the molecular symmetry, the spectrum displays a limited number of signals, each
corresponding to a unique carbon environment. A reference to the 3C NMR spectrum can be
found on PubChem, which indicates its availability on SpectraBase.[3]

Table 2: Predicted 13C NMR Spectroscopic Data for 1,1,3,3-Tetramethylcyclopentane

Signal Chemical Shift (6, ppm) Assighment

1 ~30.5 -C(CHs)2- (C1, C3)
2 ~31.0 -CHs

3 ~48.0 -CH2- (C2, C5)

4 ~50.0 -CH2- (C4)

Note: The chemical shifts presented are predicted values and may vary slightly in experimental

conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of an alkane like 1,1,3,3-
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tetramethylcyclopentane is characterized by the presence of C-H stretching and bending
vibrations. The spectrum is available on the NIST WebBook.[4][5][6]

Table 3: IR Absorption Bands for 1,1,3,3-Tetramethylcyclopentane

Wavenumber (cm~?) Intensity Assignment

C-H stretch (from -CHs and -
2950 - 2850 Strong

CHz2-)
1465 Medium C-H bend (from -CHz-)
1365 Medium C-H bend (from -CHs)
~1380 and ~1365 Weak Gem-dimethyl group splitting

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. The

electron ionization (El) mass spectrum of 1,1,3,3-tetramethylcyclopentane provides

information about its molecular weight and fragmentation pattern, which can be used for

structural confirmation. The mass spectrum is available in the NIST Mass Spectrometry Data

Center and is referenced on PubChem.[3]

Table 4: Mass Spectrometry Data for 1,1,3,3-Tetramethylcyclopentane

miz Relative Intensity Possible Fragment
126 Low [M]* (Molecular lon)
111 Moderate [M - CHs]*

70 High [CsHao0]*

55 High [CaH7]*

41 Base Peak [CsHs]+

Experimental Protocols
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The following sections describe generalized experimental methodologies for acquiring the
spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A dilute solution of 1,1,3,3-tetramethylcyclopentane is prepared in a
deuterated solvent (e.g., CDCIs) to a concentration of approximately 5-25 mg/mL. A small
amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift
referencing (6 = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series or similar,
operating at a proton frequency of 300 MHz or higher) is used.

IH NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-
noise ratio.

13C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence (e.g.,
zgpg30). Key parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds,
and a larger number of scans (e.g., 128 to 1024) due to the lower natural abundance and
sensitivity of the 13C nucleus.

IR Spectroscopy

Sample Preparation: For a liquid sample like 1,1,3,3-tetramethylcyclopentane, the spectrum
can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or
sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used. The instrument is
purged with dry air or nitrogen to minimize interference from atmospheric water and carbon
dioxide.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample
is then placed in the beam path, and the sample spectrum is recorded. The final absorbance or
transmittance spectrum is generated by ratioing the sample spectrum against the background
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spectrum. A typical spectrum is recorded over the range of 4000 to 400 cm~* with a resolution
of 4 cm~1,

Mass Spectrometry

Sample Introduction: For a volatile compound like 1,1,3,3-tetramethylcyclopentane, sample
introduction is typically performed using a gas chromatography (GC) system coupled to the
mass spectrometer (GC-MS). This allows for the separation of the analyte from any impurities
before it enters the ion source.

lonization: Electron ionization (El) is the standard method. The sample molecules are
bombarded with a beam of electrons with a typical energy of 70 eV, causing ionization and
fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other suitable detector records the abundance of each ion.
The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as
a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1,1,3,3-tetramethylcyclopentane.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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